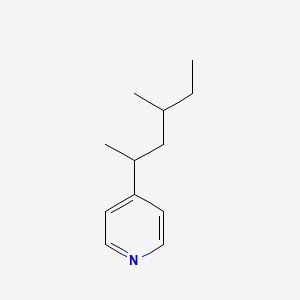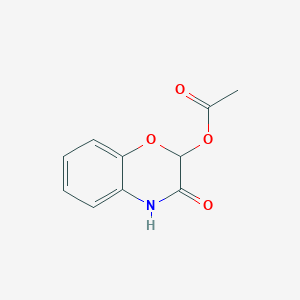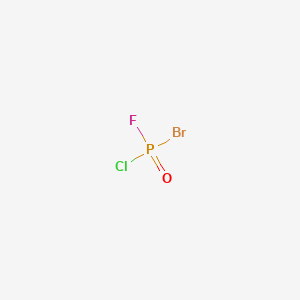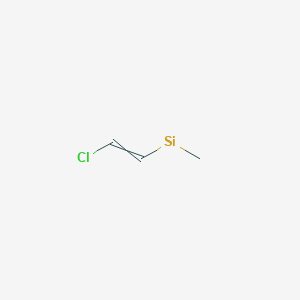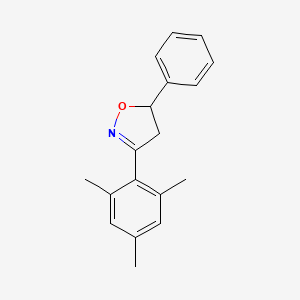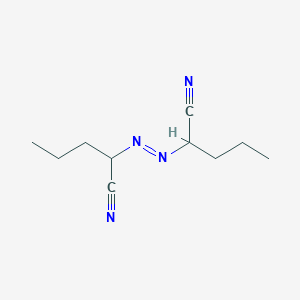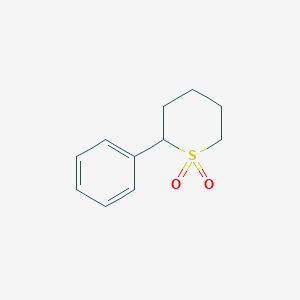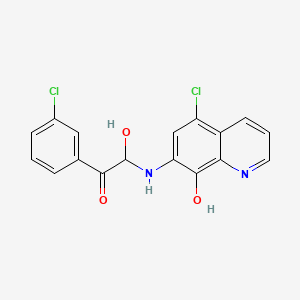
3'-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone is a complex organic compound that features both quinoline and acetophenone moieties. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of chlorine atoms at specific positions on the quinoline and acetophenone rings can be done using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated quinoline with the hydroxyacetophenone under basic conditions, possibly using a catalyst like palladium.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy groups, forming quinones.
Reduction: Reduction reactions might target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology
It might be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
Could be used in the development of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action would depend on the specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
2-Hydroxyacetophenone: A simpler analog without the quinoline moiety.
Chloroquinoline derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
The presence of both quinoline and acetophenone moieties, along with specific chlorination and hydroxylation patterns, might confer unique biological activities or chemical reactivity compared to simpler analogs.
特性
CAS番号 |
26866-77-3 |
|---|---|
分子式 |
C17H12Cl2N2O3 |
分子量 |
363.2 g/mol |
IUPAC名 |
2-[(5-chloro-8-hydroxyquinolin-7-yl)amino]-1-(3-chlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-10-4-1-3-9(7-10)15(22)17(24)21-13-8-12(19)11-5-2-6-20-14(11)16(13)23/h1-8,17,21,23-24H |
InChIキー |
OLLGOQSVEFYUEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(NC2=CC(=C3C=CC=NC3=C2O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


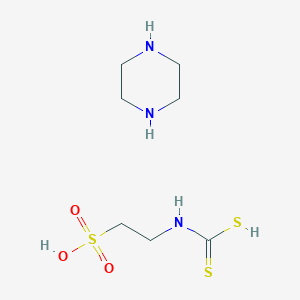
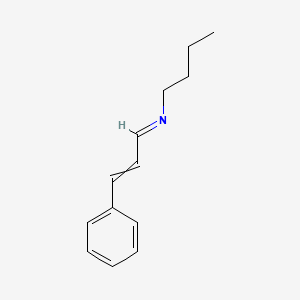
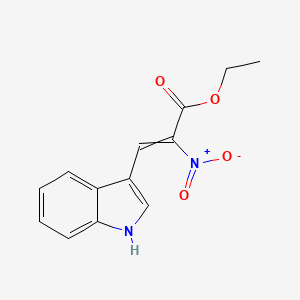
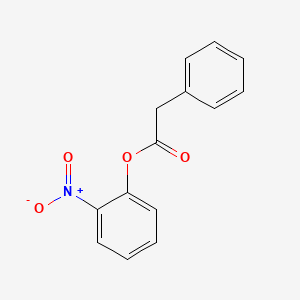
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

